N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-sulfonamide
Description
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-sulfonamide is a synthetic sulfonamide derivative featuring a 1,2,4-oxadiazole core substituted with a 1-ethylpyrazole moiety and a pyrrolidine-sulfonamide side chain. Sulfonamides are well-known pharmacophores in medicinal chemistry due to their versatility in hydrogen bonding and enzyme inhibition, often applied in antimicrobial, diuretic, and anticancer agents . The oxadiazole ring enhances metabolic stability and bioavailability, while the pyrazole group may contribute to target-specific interactions, though detailed mechanistic studies for this compound remain unpublished.
Properties
IUPAC Name |
N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O3S/c1-2-17-9-10(7-13-17)12-15-11(21-16-12)8-14-22(19,20)18-5-3-4-6-18/h7,9,14H,2-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CERLDHRFGMJMQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues from Patent Literature
The European Patent Application (2022) discloses several sulfonamide derivatives with distinct structural features, including:
N-((1S,3S,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylcyclopentyl)-3,3,3-trifluoropropane-1-sulfonamide
N-((1S,3S,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylcyclopentyl)-3,3-difluoropyrrolidine-1-sulfonamide
(S)-N-((1S,3S,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylcyclopentyl)-2-(trifluoromethyl)pyrrolidine-1-sulfonamide
Key Differences :
- The patent compounds prioritize polycyclic aromatic systems (imidazo-pyrrolo-pyrazine) for enhanced π-π stacking with kinase ATP-binding pockets, whereas the target compound employs a 1,2,4-oxadiazole-pyrazole hybrid , which may favor solubility and synthetic accessibility.
- Fluorinated substituents in the patent analogs improve metabolic stability and membrane permeability compared to the non-fluorinated pyrrolidine group in the target compound.
Comparison with Oxadiazole-Containing Sulfonamides
The compound 4-(3-(1-{[3-(2-methoxyethoxy)phenyl]methyl}-6-oxo-1,6-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylbenzene-1-sulfonamide (CAS: 1571028-37-9) shares the 1,2,4-oxadiazole core but differs in substituents :
Key Differences :
- The benzene-sulfonamide in CAS 1571028-37-9 may enhance binding to cyclooxygenase (COX) or carbonic anhydrase isoforms, whereas the pyrrolidine-sulfonamide in the target compound could modulate selectivity for less common targets.
- The methoxyethoxy group in CAS 1571028-37-9 improves aqueous solubility, contrasting with the lipophilic ethylpyrazole in the target compound.
Research Findings and Implications
- Structural Flexibility : The target compound’s simplicity (oxadiazole-pyrazole-pyrrolidine) allows for easier synthesis and derivatization compared to the complex polycyclic patent analogs .
- Thermodynamic Stability : Oxadiazole rings generally exhibit high stability, but fluorinated substituents (as in patent compounds) further reduce oxidative metabolism .
- Gaps in Data: No experimental data (e.g., IC₅₀, LogP, solubility) are available for the target compound, limiting direct pharmacological comparisons.
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